(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2S/c1-12-4-5-13(2)14(8-12)9-18(25)23-20-24(6-7-26-3)19-16(22)10-15(21)11-17(19)27-20/h4-5,8,10-11H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECMWKHJEIZAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms and a methoxyethyl group enhances its pharmacological properties. The molecular formula is , with a molecular weight of 352.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1203442-18-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole structure followed by acetamide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that compounds with benzo[d]thiazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The biological activity profile includes antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar compounds can inhibit bacterial growth effectively . The specific activity of this compound against various microbial strains remains to be fully elucidated through empirical testing.
The mechanism of action may involve interaction with specific biological targets such as enzymes or receptors. For example, compounds with similar structures have been shown to interact with angiotensin II receptors, leading to antihypertensive effects . Further studies are necessary to identify the precise pathways affected by this compound.
Case Studies
- Anticancer Activity : In a study examining the effects of various benzo[d]thiazole derivatives on cancer cell lines, it was found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of substituted benzo[d]thiazoles against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into this compound's efficacy .
Comparison with Similar Compounds
Structural Analogs from Patent Literature (EP3 348 550A1)
The European Patent Application (EP3 348 550A1) discloses benzothiazole-acetamide derivatives with varying substituents :
| Compound Name | R1 (Benzothiazole) | R2 (Acetamide) | Key Features |
|---|---|---|---|
| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 6-CF3 | 3-OCH3-phenyl | Strong electron-withdrawing CF3 group |
| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide | 6-CF3 | Phenyl | Minimal steric hindrance |
| Target Compound | 4,6-F; 3-OCH2CH2OCH3 | 2,5-(CH3)2-phenyl | Electron-donating methoxyethyl; dimethylphenyl |
Key Observations :
- Steric Considerations : The 2,5-dimethylphenyl group in the target compound introduces greater steric hindrance than phenyl or methoxyphenyl groups, which may influence binding affinity.
Substituent-Driven Property Modifications
A comparison with 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide () reveals:
- Benzothiazole Substitutents : Ethyl (C2H5) vs. methoxyethyl (OCH2CH2OCH3) groups influence lipophilicity (LogP), with methoxyethyl likely enhancing water solubility.
Data Tables
Table 1: Substituent Comparison of Benzothiazole-Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
